molecular formula C7H11N3 B584207 2-N,5-dimethylpyridine-2,3-diamine CAS No. 155790-13-9

2-N,5-dimethylpyridine-2,3-diamine

Cat. No.: B584207
CAS No.: 155790-13-9
M. Wt: 137.186
InChI Key: UAJPVEHDCSHTCJ-UHFFFAOYSA-N
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Description

“2-N,5-dimethylpyridine-2,3-diamine” is a chemical compound with the CAS Number: 155790-13-9 . It has a molecular weight of 137.18 . The IUPAC name for this compound is N2,5-dimethyl-2,3-pyridinediamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11N3/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . This suggests potential reactivity for “this compound”.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 137.18 . The physical form of the compound is a powder .

Scientific Research Applications

Synthesis and Polymer Applications

  • Hexahydropyrimidines Synthesis

    A study highlighted the synthesis of novel hexahydropyrimidine derivatives through a one-pot condensation reaction, which involved 2,2-dimethylpropane-1,3-diamine and di(pyridin-2-yl)methanone. This process yielded hexahydropyrimidines, which are present in several natural products and pharmaceutical agents with diverse pharmacological activities. These compounds find applications as anti-inflammatory and analgesic agents, fungicides, antibacterials, and antivirals. Hexahydropyrimidines are also utilized as stabilizers in polymers and as protective groups in organic synthesis due to their facile cleavage under mild acidic conditions. They form good polydentate nitrogen donor complexes, coordinating transition metal ions in various coordination modes (Abu-Obaid et al., 2014).

  • Fluorinated Polyimides Synthesis

    Novel diamine monomers, including derivatives similar to 2-N,5-dimethylpyridine-2,3-diamine, were synthesized to produce fluorinated polyimides. These polyimides exhibited significant solubility in organic solvents and formed films with low water absorption rates, low dielectric constants, and high thermal stability. Such properties make these polyimides suitable for electronic and aerospace applications due to their excellent thermal stability and electrical insulating properties (Madhra et al., 2002).

Coordination Chemistry and Material Science

  • Photoluminescence in Copper(I) Iodide Complexes

    The study on low-dimensional copper(I) iodide complexes with azaaromatic ligands, including this compound derivatives, revealed tunable photoluminescent properties. These properties depend on the energy level of the π* orbital of the azaaromatic compounds, indicating potential applications in light-emitting devices and sensors due to their efficient blue, green, and orange emissions based on the halide-to-ligand charge-transfer mechanism (Kitada & Ishida, 2014).

  • Nickel(II) and Copper(II) Complexes

    The synthesis of nickel(II) and copper(II) complexes with tetradentate unsymmetrical Schiff base ligands, derived from condensation reactions involving derivatives of this compound, was studied. These complexes demonstrated the potential for isomerism, indicating their utility in exploring the structural aspects of coordination chemistry and their possible applications in catalysis and material science due to their unique coordination environments (Chattopadhyay et al., 2006).

Safety and Hazards

While specific safety and hazard information for “2-N,5-dimethylpyridine-2,3-diamine” is not available, general precautions should be taken while handling it. This includes avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

2-N,5-dimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-3-6(8)7(9-2)10-4-5/h3-4H,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJPVEHDCSHTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299749
Record name N2,5-Dimethyl-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155790-13-9
Record name N2,5-Dimethyl-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155790-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,5-Dimethyl-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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